3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a key intermediate in the synthesis of Ibrutinib [, , , , , , ]. Ibrutinib, also known by its brand name Imbruvica, is a medication used for the treatment of certain cancers (B-cell cancers). While the final drug has therapeutic applications, this document focuses solely on the scientific research applications of the intermediate compound itself.
3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound with the molecular formula and a molecular weight of 303.32 g/mol. This compound serves as a significant intermediate in the synthesis of Ibrutinib, a selective Bruton’s tyrosine kinase inhibitor used in the treatment of certain types of blood cancers, including mantle cell lymphoma and chronic lymphocytic leukemia .
3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine belongs to the class of pyrazolopyrimidines, which are characterized by their fused ring structures that contribute to their biological activity. This specific compound features a phenoxy group that enhances its pharmacological properties.
The synthesis of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be achieved through various methods, including:
The reactions often require careful control of temperature and time to optimize yields and purity. For example, one reported synthesis achieved an 80% yield after heating for 14 hours at 80°C .
The structure of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine consists of a pyrazolo[3,4-d]pyrimidine core substituted with a phenoxy group at the para position. The compound's structure can be represented as follows:
The compound's heavy atom count is 23, indicating a complex structure conducive to various interactions within biological systems. The molecular geometry contributes to its ability to inhibit specific enzymes such as Bruton’s tyrosine kinase.
The primary chemical reactions involving this compound include:
Reactions are typically monitored using techniques such as High-Performance Liquid Chromatography (HPLC) to ensure purity levels exceed 95% for pharmaceutical applications .
The mechanism of action for compounds like 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine primarily relates to its role as an inhibitor of Bruton’s tyrosine kinase. By binding to this enzyme, it prevents downstream signaling pathways that promote cell proliferation in B cell malignancies.
Studies have shown that Ibrutinib can effectively induce apoptosis in malignant B cells by disrupting these signaling pathways, making compounds like 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine critical in drug development efforts targeting cancer therapies .
This compound is described as a light brown solid at room temperature. Its solubility characteristics are favorable for pharmaceutical applications.
Key chemical properties include:
These properties are essential for understanding its behavior in biological systems and during drug formulation.
3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is primarily utilized as an intermediate in the synthesis of Ibrutinib. Its applications extend into:
Palladium-catalyzed cross-coupling reactions are indispensable for constructing the core scaffold of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. The Buchwald-Hartwig amination enables C–N bond formation between halogenated pyrazolopyrimidines and aromatic amines, though its application for this specific compound is less common than Suzuki coupling [3] [4]. Alternatively, direct arylation at the C3 position of the pyrazolopyrimidine core is efficiently achieved using Pd(0) catalysts. Catalyst selection critically influences yield, with PdCl₂(dppf) and Pd(OAc)₂ with SPhos ligand providing optimal results for electron-deficient heterocycles [4]. Reaction kinetics studies reveal that electron-deficient aryl halides (e.g., 3-iodopyrazolopyrimidine) exhibit enhanced oxidative addition rates, facilitating coupling at lower temperatures (80–100°C). Key challenges include suppressing protodehalogenation side reactions, which are mitigated by anhydrous conditions and optimized ligand-to-palladium ratios (typically 2:1) [4] [8].
Table 1: Palladium Catalysts for C–N/C–C Cross-Coupling
Catalyst System | Ligand | Yield (%) | Key Advantage |
---|---|---|---|
PdCl₂(dppf) | None | 82 | Air-stable, broad functional group tolerance |
Pd(OAc)₂ | SPhos | 88 | Efficient for hindered couplings |
rGO-Ni@Pd (heterogeneous) | N/A | 85 | Recyclable (92% activity after 5 cycles) |
Pd(PPh₃)₄ | Triphenylphosphine | 75 | Commercial availability |
The Suzuki-Miyaura reaction is the cornerstone for introducing the 4-phenoxyphenyl group at the C3 position. This method couples 3-iodo-1H-pyrazolopyrimidin-4-amine with 4-phenoxyphenylboronic acid under Pd(0) catalysis [1] [2]. Optimized conditions employ a dioxane/water (3:1) solvent system with K₃PO₄ as base, achieving yields >75% at 120°C [1] [10]. The heterogeneous catalyst rGO-Ni@Pd (reduced graphene oxide-supported Ni-Pd nanoparticles) demonstrates exceptional performance, enabling reactions at 90°C with 85% yield and simplifying catalyst recovery [8]. Microwave assistance dramatically reduces reaction times from 24 hours to 10–15 minutes while maintaining yields >80%, as demonstrated in patent TR2021008599T [2] [6]. Boronic acid purity is crucial, with boroxine formation necessitating anhydrous handling or in situ hydrolysis protocols.
While less common than Suzuki coupling, the Stille reaction offers an alternative route using organotin reagents. Trimethyl(4-phenoxyphenyl)stannane reacts with 3-bromo-1H-pyrazolopyrimidin-4-amine under Pd(PPh₃)₄ catalysis (2–5 mol%) in toluene at 100°C [8]. Though functional group tolerance is excellent, yields are typically lower (65–70%) compared to Suzuki methods due to competing protodestannylation [6]. Key limitations include tin byproduct toxicity and stringent anhydrous requirements. Consequently, Stille coupling is reserved for substrates where boronic acids are inaccessible or unstable. Solvent optimization shows toluene outperforms DMF or THF by minimizing transmetalation barriers [8].
Cyclocondensation provides a complementary strategy for constructing the pyrimidine ring. 5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile undergoes ring closure in formamide at 135°C for 15 hours, yielding 84.5% of the target compound with 98% HPLC purity [1] [6]. Ammonium formate serves as a dual ammonia source and reducing agent, preventing oxidation by quenching reactive oxygen species [6]. Reaction monitoring via FTIR confirms imine intermediate formation at 1660 cm⁻¹ before cyclization. Key advantages: Avoids precious metal catalysts, though stoichiometric formamide use necessitates careful waste management. Scalability is proven in CN103965201A, where 80 g of pyrazole carbonitrile yielded 74.2 g of product after crystallization [6].
Table 2: Cyclocondensation Methods Comparison
Reagent System | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|
Formamide | 135 | 15 | 84.5 | 98.0 |
Triethyl orthoformate | 120 | 10 | 78 | 95 |
Ammonium formate/DMF | 140 | 12 | 82 | 97 |
Solvent choice profoundly impacts catalytic activity and product isolation. Biphasic systems (dioxane/water) enhance Suzuki coupling efficiency by solubilizing both organic and inorganic components, while minimizing phosphine ligand oxidation [2] [10]. Polar aprotic solvents like DMF accelerate cyclocondensation but complicate palladium removal; thus, sequential synthesis (Suzuki followed by cyclocondensation) requires solvent switching. Catalyst efficiency is maximized by:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0